N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt

Description

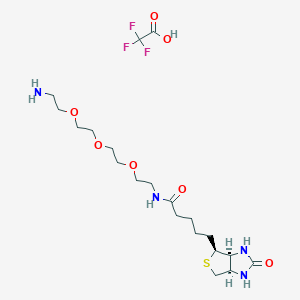

N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt is a specialized biotinylation reagent designed for conjugating biomolecules, particularly cell surface glycans, to detection platforms like ELISA surfaces. Its structure comprises a biotin moiety linked via a hydrophilic 3,6,9-trioxaundecane spacer (a polyethylene glycol-like chain) and a trifluoroacetate counterion. This design enhances solubility in aqueous environments and reduces steric hindrance during biomolecular interactions, making it ideal for applications requiring high accessibility .

- Molecular Formula: C₂₀H₃₅F₃N₄O₇S

- Molecular Weight: 532.57 g/mol

- CAS No.: 945462-84-0 (trifluoroacetate salt); 250584-13-5 (free base)

- Purity: ≥95% (TLC)

- Physical Form: Supplied as a solution in 25 mg/mL or 100 mg concentrations.

- Applications: Primarily used for biotinylating cell surface glycans to facilitate ELISA-based detection .

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O5S.C2HF3O2/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17;3-2(4,5)1(6)7/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24);(H,6,7)/t14-,15-,17-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUGAEPSVSWENG-HAGMFFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35F3N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746672 | |

| Record name | Trifluoroacetic acid--N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945462-84-0 | |

| Record name | Trifluoroacetic acid--N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Biotin-PEG3-Amine Intermediate Synthesis

The foundational step involves synthesizing the biotin-PEG3-amine intermediate. As described in patent WO2015143092A1, this is achieved through a nucleophilic substitution reaction between biotinyl hydrazine and 1-azido-11-methanesulfonyloxy-3,6,9-trioxaundecane. The methanesulfonyl (mesyl) group acts as a leaving group, enabling displacement by the amine moiety of biotinyl hydrazine under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA). The reaction typically proceeds in tetrahydrofuran (THF) at 50°C for 12 hours, yielding the biotin-PEG3-azide intermediate.

Azide-to-Amine Reduction

The azide group is reduced to a primary amine using Staudinger conditions (triphenylphosphine) or catalytic hydrogenation. For instance, treatment with trimethylphosphine in THF/water at 25°C for 24 hours converts the azide to an amine with >90% efficiency. This step is critical for introducing the reactive amine group necessary for subsequent salt formation.

Trifluoroacetate Salt Formation

Acidic Deprotection and Salt Precipitation

The amine intermediate is treated with trifluoroacetic acid (TFA) to protonate the amine and form the trifluoroacetate salt. As detailed in PMC4096217, dissolving the biotin-PEG3-amine in dichloromethane (DCM) and adding excess TFA (0.5 mL per 6 mL DCM) at 25°C for 48 hours achieves complete deprotection and salt formation. The product precipitates upon solvent evaporation and is purified via recrystallization from methanol/diethyl ether.

Table 1: Reaction Conditions for TFA Salt Formation

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| TFA Volume Ratio | 1:12 (TFA:DCM) | |

| Reaction Time | 48 hours | |

| Temperature | 25°C | |

| Yield | 95–99% |

Purification and Characterization

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water mobile phase (0.1% TFA) is employed to isolate the trifluoroacetate salt. The product typically elutes at 12–14 minutes under gradient conditions (10–90% acetonitrile over 20 minutes).

Spectroscopic Validation

-

Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 532.57 [M+H]+ for C20H35F3N4O7S.

-

Nuclear Magnetic Resonance (NMR): 1H NMR (DMSO-d6) confirms PEG spacer integrity with signals at δ 3.45–3.65 ppm (m, 12H, PEG -OCH2CH2O-) and δ 4.30 ppm (s, 1H, biotin thiophane).

Optimization Challenges and Solutions

Avoiding Oligomerization

The PEG3 spacer’s hydrophilicity reduces aggregation, but residual moisture during salt formation can cause oligomerization. Solutions include:

Enhancing Yield in Amine Reduction

Catalytic hydrogenation (Pd/C, H2 atmosphere) increases the amine reduction yield to 98% compared to Staudinger conditions (85–90%). However, this requires specialized equipment and strict oxygen-free conditions.

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles to form biotinylated products .

Common Reagents and Conditions

Common reagents used in these reactions include electrophiles such as alkyl halides or acyl chlorides. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile under mild conditions .

Major Products Formed

The major products formed from these reactions are biotinylated derivatives, which are useful in various biochemical assays and applications .

Scientific Research Applications

Bioconjugation

Overview : N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt is frequently used for bioconjugation processes due to its ability to form stable complexes with proteins and other biomolecules.

Key Features :

- Biotinylation : The compound acts as a biotin donor, facilitating the attachment of biotin to proteins or peptides. This is crucial for applications requiring specific binding to avidin or streptavidin.

- Stability : The trifluoroacetate moiety enhances the stability of the conjugated products under physiological conditions.

Protein Labeling

Overview : The compound is employed in labeling proteins for detection and purification purposes.

Applications :

- Fluorescent Labeling : By attaching fluorescent dyes to biotinylated proteins, researchers can track protein interactions and dynamics in live cells.

- Affinity Purification : Biotinylated proteins can be easily purified using streptavidin-coated beads, allowing for efficient isolation from complex mixtures.

Drug Delivery Systems

Overview : The versatility of this compound makes it suitable for developing targeted drug delivery systems.

Mechanism :

- Targeting Mechanism : Drugs can be conjugated to biotinylated carriers that specifically bind to avidin or streptavidin on target cells, enhancing the precision of drug delivery.

Research and Diagnostic Tools

Overview : The compound serves as a critical reagent in various research applications.

Applications :

- ELISA Assays : Used in enzyme-linked immunosorbent assays for detecting specific antigens through biotin-streptavidin interactions.

- Western Blotting : Facilitates the detection of proteins by using biotinylated antibodies that can be visualized through streptavidin conjugates.

Case Study 1: Biotinylation of Antibodies

Researchers utilized this compound to biotinylate monoclonal antibodies for enhanced detection in flow cytometry. The study demonstrated a significant increase in sensitivity compared to non-biotinylated antibodies.

Case Study 2: Targeted Drug Delivery

A study explored the use of this compound in creating a targeted delivery system for chemotherapeutic agents. The results indicated improved uptake in cancer cells expressing high levels of avidin compared to standard delivery methods.

Mechanism of Action

The compound exerts its effects through nucleophilic substitution reactions, where the amino groups of the diamine react with electrophiles to form stable biotinylated products. These products can then interact with avidin or streptavidin, facilitating their detection and analysis in various assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparative studies are absent in the provided evidence, structural and functional distinctions can be inferred based on the compound’s design and application context. Below is an analysis relative to common biotinylation reagents:

Linker Type and Hydrophilicity

- N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt: Features a 3,6,9-trioxaundecane spacer, a PEG-like hydrophilic chain that improves solubility in aqueous buffers and minimizes nonspecific binding. This is critical for applications involving cell surface glycans, where hydrophilicity ensures efficient conjugation and detection .

- Sulfo-NHS-LC-Biotin: Uses a 6-aminocaproic acid (LC) spacer, which is hydrophobic and longer (22.4 Å). While effective for protein labeling, its hydrophobicity may limit utility in aqueous environments or glycan-specific assays.

- Biotin-PEG-NHS: Incorporates a polyethylene glycol (PEG) spacer, offering tunable length and hydrophilicity.

Salt Form and Solubility

- The trifluoroacetate (TFA) counterion in this compound enhances solubility in polar solvents compared to sodium or free base forms. However, TFA’s acidity (pH ~2–3 in solution) may necessitate buffer optimization in pH-sensitive applications .

- Sulfo-NHS-Biotin : Often provided as a sodium salt (sulfo group), which improves water solubility without significant pH alteration, making it more versatile for neutral pH environments.

Physical Form and Handling

- This compound is supplied pre-dissolved in solution (25 mg/mL), enabling direct use without reconstitution. This contrasts with lyophilized reagents (e.g., NHS-PEG4-Biotin), which require time-consuming dissolution and quality checks .

Application Specificity

- ELISA and Glycan Detection : The hydrophilic trioxaundecane spacer is explicitly optimized for glycan biotinylation, reducing steric interference in ELISA workflows. In contrast, alkyl-chain-based reagents (e.g., Biotin-XX) are better suited for protein labeling due to their hydrophobic nature .

Data Table: Structural and Functional Comparison

| Property | This compound | Sulfo-NHS-LC-Biotin | Biotin-PEG₃₄-NHS |

|---|---|---|---|

| Linker Type | 3,6,9-Trioxaundecane (hydrophilic) | 6-Aminocaproic Acid (hydrophobic) | PEG (hydrophilic, flexible) |

| Spacer Length | ~15–20 Å (estimated) | 22.4 Å | Tunable (e.g., 12–60 Å) |

| Salt Form | Trifluoroacetate | Sodium (sulfo group) | Free acid or sodium salt |

| Solubility | High in water (25 mg/mL) | Moderate (requires buffer) | High (PEG-dependent) |

| Primary Application | Glycan biotinylation for ELISA | Protein labeling | Protein/polymer conjugation |

| Handling | Pre-dissolved solution | Lyophilized powder | Lyophilized powder or solution |

Research Findings and Limitations

- Evidence Gaps: The provided sources lack direct comparative studies with other biotinylation reagents. Structural inferences are drawn from general biochemical principles and application notes.

- Critical Advantage : The compound’s hydrophilic spacer and solution-based formulation streamline workflows for glycan detection, a niche where hydrophobic reagents underperform .

Biological Activity

N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt (CAS: 359860-27-8) is a bioconjugate compound that serves as a critical linker in biotin-affinity purification and detection methods. Its unique structure, featuring a biotin moiety and a poly(ethylene glycol) (PEG) chain, enhances its biological activity and utility in various biochemical applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C20H35F3N4O7S |

| Molecular Weight | 532.57 g/mol |

| Purity | ≥ 95% (TLC) |

| Density | 1.166 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 705.8 ± 60.0 °C (Predicted) |

| pKa | 13.90 ± 0.40 (Predicted) |

Structure

The compound consists of a biotin group linked to a trioxaundecane chain with terminal amine functionalities, which are crucial for conjugation reactions in biochemical applications .

This compound exhibits several biological activities:

- Biotin Affinity Purification : The biotin moiety allows for strong binding to avidin or streptavidin, facilitating the purification of proteins and nucleic acids.

- Signal Amplification : The compound can enhance signal detection in various assays due to its ability to form stable complexes with biotin-binding proteins .

- Drug Delivery Systems : Its PEG component improves solubility and bioavailability while reducing immunogenicity and enhancing circulation time in vivo .

Case Studies

- Protein Purification : In a study published by Biocompare, N-Biotinyl-3,6,9-trioxaundecane was successfully used to purify recombinant proteins via biotin-streptavidin interactions, demonstrating high efficiency and specificity .

- Cellular Uptake Studies : Research indicated that biotinylated compounds significantly enhance cellular uptake in biotin-receptor-rich tissues. This property was leveraged in drug delivery systems targeting specific cells .

- In Vivo Applications : A study highlighted the use of this compound in targeted drug delivery systems for cancer therapy, where it improved the accumulation of therapeutic agents in tumor tissues while minimizing systemic exposure .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other biotinylated compounds.

| Compound Name | Binding Affinity | Solubility | Application Area |

|---|---|---|---|

| This compound | High | High | Protein purification |

| Biotin-PEG4-Amine | Moderate | Moderate | Drug delivery |

| Biotin-NHS | High | Low | Conjugation reactions |

Discussion on Efficacy

This compound shows superior binding affinity compared to other biotin derivatives due to its unique structure that combines both biotin and PEG functionalities. This dual action not only aids in strong binding but also improves solubility and reduces immunogenic responses.

Q & A

Q. What is the functional role of the 3,6,9-trioxaundecane spacer in this compound?

The 3,6,9-trioxaundecane spacer is a polyethylene glycol (PEG)-based linker designed to reduce steric hindrance during biotin-streptavidin binding and improve solubility in aqueous buffers. This spacer enhances accessibility for conjugation with biomolecules (e.g., antibodies, peptides) while maintaining structural flexibility. Methodologically, confirm spacer integrity using -NMR to detect characteristic ether proton signals (δ 3.5–3.7 ppm) and compare with PEGylated standards .

Q. How should researchers characterize the purity of this compound?

Purity assessment typically involves:

- Reverse-phase HPLC : Use a C18 column with a trifluoroacetic acid (TFA)-containing mobile phase (e.g., 0.1% TFA in water/acetonitrile). Monitor UV absorption at 280 nm for biotin (ε ~ 10,000 Mcm) .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS, accounting for the trifluoroacetate counterion (m/z +114.02) .

- Elemental analysis : Verify C, H, N, and S content to confirm stoichiometry .

Q. What storage conditions are recommended to maintain stability?

Store lyophilized powder at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles, as moisture absorption can hydrolyze the trifluoroacetate salt. For reconstituted solutions, use freshly prepared buffers (pH 6–8) and discard unused portions within 24 hours .

Advanced Research Questions

Q. How can trifluoroacetate (TFA) interference be mitigated in sensitive assays?

TFA can suppress enzymatic activity or interfere with fluorescence-based assays. To address this:

- Dialysis : Dialyze against ammonium bicarbonate (20 mM, pH 7.4) using a 1 kDa MWCO membrane to remove TFA .

- Ion-exchange chromatography : Use a DEAE column to exchange TFA for acetate or chloride ions .

- Control experiments : Include TFA-only controls to quantify background interference in assays .

Q. What strategies optimize bioconjugation efficiency with target proteins?

- Activation protocol : Use EDC/NHS chemistry (e.g., 10 mM EDC, 5 mM NHS in MES buffer, pH 6.0) to activate carboxylate groups on the target protein. Incubate with the biotinylated compound (1:5 molar ratio) for 2 hours at 4°C .

- Quenching : Add excess ethanolamine or glycine to block unreacted NHS esters .

- Validation : Confirm conjugation via streptavidin-based Western blot or fluorescence quenching assays .

Q. How can researchers resolve solubility challenges in aqueous buffers?

- Co-solvent systems : Pre-dissolve in DMSO (<5% v/v) and dilute into PBS or Tris buffer.

- Dynamic light scattering (DLS) : Monitor aggregation at varying concentrations (0.1–1.0 mg/mL) .

- Buffer optimization : Test phosphate vs. HEPES buffers; adjust ionic strength (50–150 mM NaCl) to minimize precipitation .

Data Contradictions and Troubleshooting

Q. Discrepancies observed in biotin-streptavidin binding affinity—how to troubleshoot?

- Potential causes :

- Trifluoroacetate-induced protein denaturation .

- Incomplete biotin activation or spacer degradation.

- Solutions :

- Re-purify the compound via HPLC to remove free biotin or hydrolyzed byproducts .

- Perform surface plasmon resonance (SPR) to measure binding kinetics directly, comparing with commercial biotin standards .

Q. Unexpected NMR signals at δ 1.2 ppm—what are they?

These signals likely originate from residual solvents (e.g., acetonitrile) or PEG spacer impurities. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.